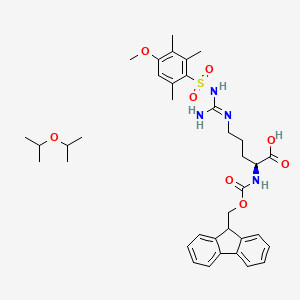

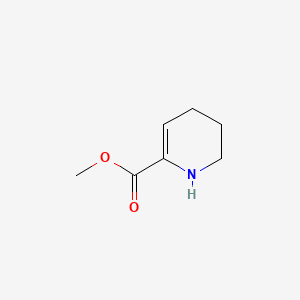

![molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6](/img/structure/B564106.png)

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a compound that is generally related to kinase inhibitors . It is a 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compound . This compound has been used in the development of pharmaceutical compositions and methods for treating kinase-related diseases .

Synthesis Analysis

The synthesis of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves a solution of 8-iodo-2,3-dimethylpyrido[3,4-b]pyrazin-7-amine, Pd(PPh 3) 2 Cl 2 (10 mol %), CuI (5 mol %) and Triphenylphosphine (10 mg) . The synthesis of similar compounds has been carried out at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory have been used to obtain spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine include a molecular weight of 146.15 . It is a solid at room temperature . The melting point is between 148-150 degrees .Applications De Recherche Scientifique

Chemical Transformations and Biological Potential In another study, the versatility of related pyridine and pyrazine structures was demonstrated through the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, showcasing the broader applications of such chemical frameworks in developing bioactive molecules (Deohate & Palaspagar, 2020).

Hydrogen Bonding and Molecular Recognition Investigations into the intermolecular hydrogen bonding of compounds with similar structures reveal the formation of hydrogen-bonded dimers, highlighting the importance of molecular recognition in the development of new chemical entities. Such studies provide insight into the stabilization mechanisms of reactive intermediates in various chemical reactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Catalysis and Chemical Synthesis The role of similar compounds in catalysis was explored through the lithiation of 2-(aminomethyl)pyridine and subsequent reactions, leading to the synthesis of complex zinc-mediated carbon−carbon coupling products. This work demonstrates the potential of these compounds in facilitating novel synthetic pathways for the formation of complex organic molecules (Westerhausen et al., 2001).

Herbicidal Action and Biological Properties Further research into pyridazinone derivatives, closely related in structure to 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, has shown their capability to inhibit photosynthesis in plants, serving as a basis for developing new herbicides. This demonstrates the potential agricultural applications of compounds within this chemical class (Hilton et al., 1969).

Mécanisme D'action

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is related to its role as a kinase inhibitor . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can help to stop or slow the growth of cancer cells.

Orientations Futures

The future directions for the research and development of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine could involve further exploration of its potential as a kinase inhibitor . This could include investigating its effectiveness against different types of cancer or other diseases where kinase activity plays a role. Additionally, further studies could be conducted to optimize its synthesis and understand its chemical reactions in more detail.

Propriétés

IUPAC Name |

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOOAPKCDAMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=CN=CC2=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721228 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109868-80-6 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.